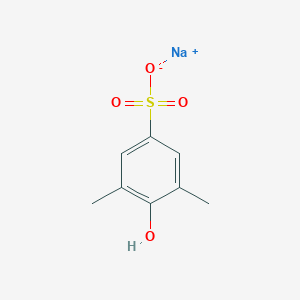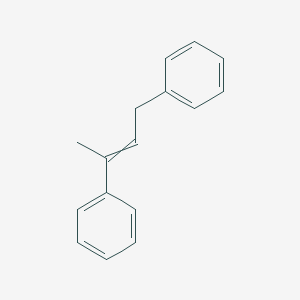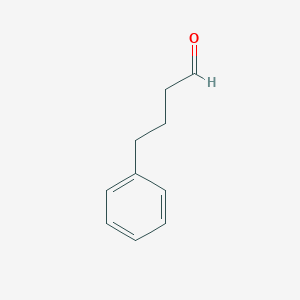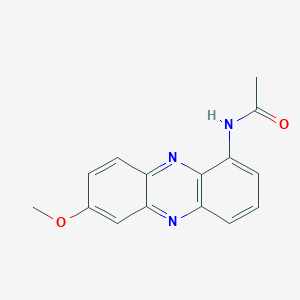
N-(7-Methoxy-1-phenazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Methoxy-1-phenazinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPA is a derivative of phenazine, a heterocyclic compound that has been extensively studied for its biological properties.
Wissenschaftliche Forschungsanwendungen
MPA has been studied for its potential applications in various fields. In the field of medicine, MPA has been investigated for its anti-cancer properties. Studies have shown that MPA can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPA has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
In the field of materials science, MPA has been investigated for its potential use as a redox-active material in batteries and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. MPA has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that MPA can induce oxidative stress and apoptosis in cancer cells. MPA has also been shown to inhibit the growth of bacteria and fungi. In addition, MPA has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPA in lab experiments include its high purity and yield, its potential applications in various fields, and its ability to induce oxidative stress and apoptosis in cancer cells. The limitations of using MPA in lab experiments include the need for specialized equipment and expertise, as well as the potential toxicity of MPA.
Zukünftige Richtungen
There are several future directions for research on MPA. In the field of medicine, further studies are needed to determine the efficacy of MPA as a cancer therapy and its potential side effects. In the field of materials science, further studies are needed to optimize the use of MPA as a redox-active material in batteries and as a catalyst in various chemical reactions. Additionally, further studies are needed to elucidate the mechanism of action of MPA and its potential applications in other fields.
Synthesemethoden
The synthesis of MPA involves the reaction of phenazine-1-carboxylic acid with methanol and acetic anhydride. The resulting compound is then treated with ammonia to obtain MPA. This method has been optimized to achieve high yields and purity of MPA.
Eigenschaften
CAS-Nummer |
18450-07-2 |
|---|---|
Produktname |
N-(7-Methoxy-1-phenazinyl)acetamide |
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
InChI-Schlüssel |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Synonyme |
N-(7-Methoxy-1-phenazinyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



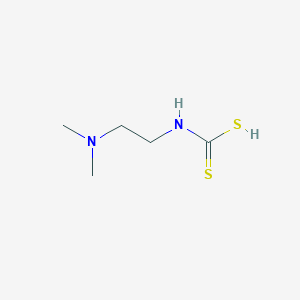
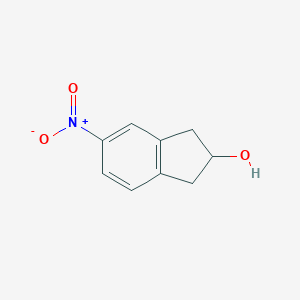
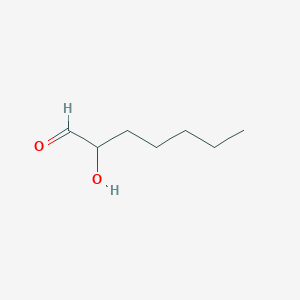
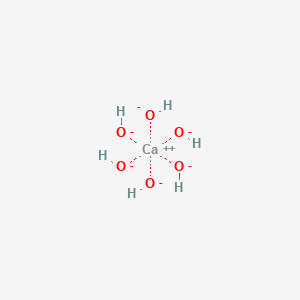
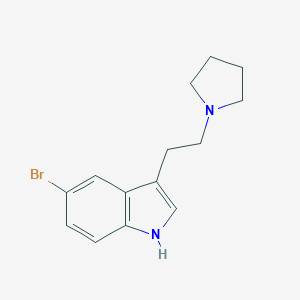
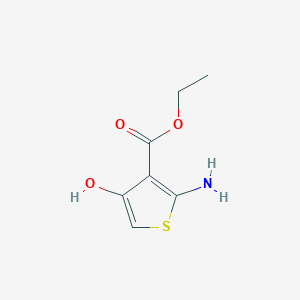
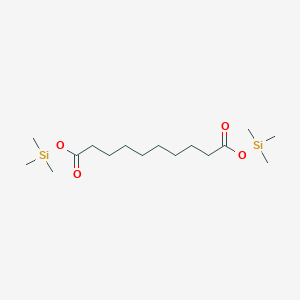
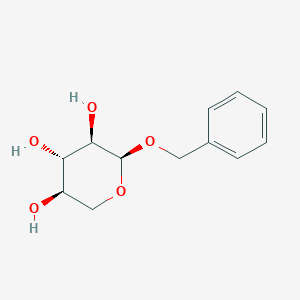
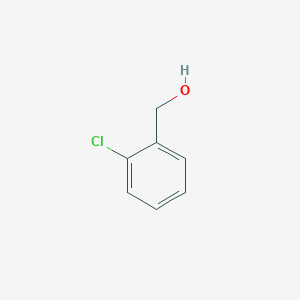
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
